Cas no 1869057-83-9 (Alflutinib)

Alflutinib structure
Produktname:Alflutinib
Alflutinib Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Alflutinib
- AST2818
- A49A7A5YN4
- alflutinib (pseudo INN)
- GTPL10477
- BCP30339
- ASK120067
- example 3 [US10072002B2]
- 2-Propenamide, N-(2-((2-(dimethylamino)ethyl)methylamino)-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-6-(2,2,2-trifluoroethoxy)-3-pyridinyl)-
- CN(CCN(C1=NC(=C(C=C1NC(C=C)=O)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)OCC(F)(F)F)C)C
- N-(2-((2-(Dimethylamin
- N-[2-{[2-(Dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}-6-(
- furmonertinib
- N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
- Aflutinib
- Ivesa
- N-(2-(2-(dimethylamino)ethyl-methylamino)-5-((4-(1-methylindol-3-yl)pyrimidin-2-yl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide
- N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)acrylamide
- UNII-A49A7A5YN4
- EX-A2868-1
- AT42596
- Alflutinib;AST-2818;AST 2818;ASK120067;ASK 120067;ASK-120067
- AC-36862
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide
- AST-2818
- Alflutinib, AST-2818, AST2818, AST 2818
- HY-112870
- FIRMONERTINIB (SYNONYMS: ALFLUTINIB; FURMONERTINIB; AST2818)
- AKOS040745008
- Alflutinib?
- firmonertinib [INN]
- TS-08244
- FURMONERTINIB [WHO-DD]
- firmonertinib
- GHKOONMJXNWOIW-UHFFFAOYSA-N
- SCHEMBL17490447
- CHEMBL4297258
- N-[2-{[2-(dimethylamino)ethyl](methyl)amino}-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide
- Alflutinib(AST2818;AST-2818;ASK120067)
- 1869057-83-9
-
- Inchi: 1S/C28H31F3N8O2/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35)
- InChI-Schlüssel: GHKOONMJXNWOIW-UHFFFAOYSA-N
- Lächelt: FC(COC1=C(C=C(C(=N1)N(C)CCN(C)C)NC(C=C)=O)NC1=NC=CC(C2=CN(C)C3C=CC=CC=32)=N1)(F)F
Berechnete Eigenschaften
- Genaue Masse: 568.252207g/mol
- Monoisotopenmasse: 568.252207g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Schwere Atomanzahl: 41
- Anzahl drehbarer Bindungen: 11
- Komplexität: 865
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Molekulargewicht: 568.6g/mol
- Topologische Polaroberfläche: 100
Alflutinib Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-5 mg |
Alflutinib |
1869057-83-9 | 99.61% | 5mg |
¥3979.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-50 mg |
Alflutinib |
1869057-83-9 | 99.61% | 50mg |
¥14983.00 | 2022-04-26 | |
DC Chemicals | DC12389-250 mg |
Alflutinib |
1869057-83-9 | >98% | 250mg |
$1600.0 | 2022-03-01 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-25 mg |
Alflutinib |
1869057-83-9 | 99.61% | 25mg |
¥9989.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-10 mg |
Alflutinib |
1869057-83-9 | 99.61% | 10mg |
¥5685.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-50mg |
Alflutinib |
1869057-83-9 | 99.61% | 50mg |
¥ 14983 | 2023-09-07 | |
DC Chemicals | DC12389-1g |
Alflutinib |
1869057-83-9 | 1g |
$3200.0 | 2023-09-15 | ||
1PlusChem | 1P021M0L-25mg |
Alflutinib(AST2818;AST-2818;ASK120067) |
1869057-83-9 | 99% | 25mg |
$1304.00 | 2024-06-17 | |
1PlusChem | 1P021M0L-50mg |
Alflutinib(AST2818;AST-2818;ASK120067) |
1869057-83-9 | 99% | 50mg |
$1743.00 | 2024-06-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22254-1 mg |
Alflutinib |
1869057-83-9 | 99.61% | 1mg |
¥1949.00 | 2022-04-26 |
Alflutinib Verwandte Literatur
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
1869057-83-9 (Alflutinib) Verwandte Produkte
- 1392421-83-8(3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanol)
- 913960-67-5(2-(Bromomethyl)-1-methyl-1H-indole)
- 2573-30-0(Ethyl 2-(3-fluorophenyl)aminoacetate)
- 1806952-26-0(5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-6-(trifluoromethyl)pyridine)
- 118454-24-3(tert-butyl 7-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate)
- 56161-48-9(1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-)
- 1380740-41-9(5-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde)
- 1806817-38-8(Methyl 5-amino-3-(bromomethyl)-2-(difluoromethyl)pyridine-4-acetate)
- 1512092-97-5(methyl 2-(3-cyclopropylphenyl)-2-hydroxyacetate)
- 4773-96-0(Mangiferin)
Empfohlene Lieferanten
atkchemica
(CAS:1869057-83-9)Alflutinib

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung